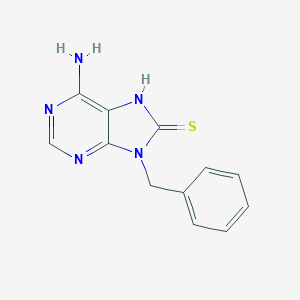

6-Amino-9-benzyl-9H-purine-8-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Amino-9-benzyl-9H-purine-8-thiol is a chemical compound with the molecular formula C12H11N5S and a molecular weight of 257.32 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

準備方法

The synthesis of 6-Amino-9-benzyl-9H-purine-8-thiol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-chloro-9-benzyl-9H-purine, which is then subjected to nucleophilic substitution with thiourea to introduce the thiol group at the 8-position. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .

化学反応の分析

6-Amino-9-benzyl-9H-purine-8-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding thiol.

Substitution: The amino group at the 6-position can undergo substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions at the amino group can yield a wide range of substituted purines .

科学的研究の応用

Medicinal Chemistry

6-Amino-9-benzyl-9H-purine-8-thiol is being investigated for its potential as a scaffold in drug development. Its structure allows for modifications that can enhance biological activity against various diseases, including cancer and viral infections. Preliminary studies indicate that purine derivatives can exhibit anti-inflammatory and anti-cancer properties, making this compound a valuable lead in therapeutic research.

Case Study: Antiviral Drug Development

Research indicates that compounds similar to this compound have been explored as precursors in the synthesis of antiviral drugs. These studies highlight the compound's potential to inhibit viral replication mechanisms, which is critical for developing effective antiviral therapies.

Biological Studies

This compound has shown promise in studies involving nucleic acid interactions and enzyme inhibition. It may influence nucleotide metabolism or act as an inhibitor of specific enzymes related to cellular signaling pathways. Investigations into its binding affinity with biological targets are crucial for understanding its mechanism of action .

Case Study: Enzyme Interaction

In one study, the effects of similar purine derivatives on the sporulation of Eimeria oocysts were examined. The results indicated that these compounds could significantly reduce sporulation capacity, suggesting potential applications in veterinary medicine for controlling coccidiosis in poultry .

Chemical Synthesis

This compound serves as a building block in synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and cyanation processes, which are essential for producing new derivatives with enhanced properties .

Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Oxidation | Conversion to corresponding sulfoxide | Variable |

| Cyanation | Regioselective C-H cyanation leading to derivatives | Up to 97% |

| Nucleophilic Substitution | Formation of thioether derivatives | High |

作用機序

The mechanism of action of 6-Amino-9-benzyl-9H-purine-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the purine moiety can interact with nucleic acids, affecting processes such as DNA replication and transcription .

類似化合物との比較

6-Amino-9-benzyl-9H-purine-8-thiol can be compared with other purine derivatives, such as:

6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.

6-Mercaptopurine: An antineoplastic agent used in the treatment of leukemia.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

生物活性

6-Amino-9-benzyl-9H-purine-8-thiol (6-ABPT) is a purine derivative that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on available research.

Chemical Structure and Properties

6-ABPT is characterized by its molecular formula C12H11N5S and a molecular weight of approximately 257.32 g/mol. The compound features an amino group at the 6-position, a benzyl group at the 9-position, and a thiol group at the 8-position. These functional groups contribute to its unique biological activity and potential therapeutic applications.

The biological activity of 6-ABPT is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, which may inhibit enzyme activity or alter protein function. Additionally, the purine moiety can interact with nucleic acids, influencing processes such as DNA replication and transcription.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation.

- Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to cell growth and differentiation.

Biological Activities

Research indicates that derivatives of purines, including 6-ABPT, exhibit a range of biological activities:

- Anticonvulsant Properties : Related compounds have shown efficacy in preventing seizures in animal models. For instance, benzyl-substituted purines have been identified as a new class of anticonvulsant agents .

- Antitumor Activity : Purine derivatives are often investigated for their potential in cancer therapy due to their ability to interfere with cellular proliferation pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-ABPT, it can be compared with other purine derivatives:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 6-Amino-9-propyl-9H-purine-8-thiol | Similar purine structure; propyl instead of benzyl | Different pharmacokinetics and activity |

| 9-Benzyladenine | Lacks thiol group; amine at position 6 | Used primarily as a plant growth regulator |

| 6-Mercaptopurine | Contains a thiol group; used in leukemia treatment | Established antineoplastic agent |

The distinct combination of functional groups in 6-ABPT may confer unique biological activities compared to these similar compounds.

Research Applications

Ongoing research aims to elucidate the full range of biological activities associated with 6-ABPT:

- Pharmaceutical Development : Investigations into its potential as a therapeutic agent for cancer and viral infections are underway.

- Biochemical Studies : Its role as a probe for studying enzyme mechanisms and protein-ligand interactions is being explored.

- Material Science : There is potential for application in developing new materials with specific properties such as conductivity or catalytic activity.

特性

IUPAC Name |

6-amino-9-benzyl-7H-purine-8-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S/c13-10-9-11(15-7-14-10)17(12(18)16-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,18)(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNICJVBWCXEOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=NC=NC(=C3NC2=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353769 |

Source

|

| Record name | 6-Amino-9-benzyl-9H-purine-8-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202135-85-1 |

Source

|

| Record name | 6-Amino-9-benzyl-9H-purine-8-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。